molecular formula C10H9NO2 B1582847 Ethyl 2-cyanobenzoate CAS No. 6525-45-7

Ethyl 2-cyanobenzoate

Cat. No. B1582847
CAS RN: 6525-45-7
M. Wt: 175.18 g/mol
InChI Key: RQQAJOJDAZNFPF-UHFFFAOYSA-N
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Description

Ethyl 2-cyanobenzoate is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Synthesis Analysis

Ethyl 2-cyanobenzoate can be synthesized through the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . This compound may also be used to synthesize 2-(aminomethyl)benzyl alcohol .


Molecular Structure Analysis

The Ethyl 2-cyanobenzoate molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .


Chemical Reactions Analysis

The reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride results in the formation of ethyl 2-cyanobenzoate . This compound can also be used to synthesize 2-(aminomethyl)benzyl alcohol .


Physical And Chemical Properties Analysis

Ethyl 2-cyanobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol, and the flash point is 143.4±9.9 °C . The index of refraction is 1.529, and the molar refractivity is 47.1±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-cyanobenzoate serves as a precursor for synthesizing a diverse array of heterocyclic compounds, contributing significantly to medicinal chemistry. For instance, its reaction with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound facilitates the creation of derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown considerable antitumor activities against various cancer cell lines, highlighting the compound's potential in developing novel anticancer agents (Shams et al., 2010).

Photocatalytic Degradation Studies

Environmental studies have also benefited from ethyl 2-cyanobenzoate derivatives, particularly in the context of understanding and mitigating pollution. Research into the environmental behavior of UV filters, including Ethyl-4-aminobenzoate (a related compound), in sunscreens and anesthetic ointments, reveals insights into their transformation products and fate in natural waters. This knowledge aids in assessing the ecological impact of these chemicals and developing strategies for their removal or degradation in the environment (Li et al., 2017).

Electrochemical Sensing Applications

Furthermore, ethyl 2-cyanobenzoate's derivatives are studied for their electrochemical properties, which are essential for developing new sensors and analytical techniques. Investigations into the electrochemical behavior of parabens (esters of p-hydroxybenzoic acid, closely related to ethyl 2-cyanobenzoate) at boron-doped diamond electrodes illustrate their potential in detecting and analyzing environmental contaminants. Such research offers valuable tools for environmental monitoring and ensuring water quality (Radovan et al., 2008).

Safety And Hazards

Ethyl 2-cyanobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

properties

IUPAC Name

ethyl 2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQAJOJDAZNFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288098
Record name Ethyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanobenzoate

CAS RN

6525-45-7
Record name 6525-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Li, Y Okuda, J Zhao, S Mori, Y Nishihara - Organic letters, 2014 - ACS Publications
… from the palladium-catalyzed three-component coupling reaction of benzyne, 1,1,3,3-tetramethylbutyl isocyanide, and ethyl cyanoformate, accidentally produced ethyl 2-cyanobenzoate …
Number of citations: 13 pubs.acs.org
V NarayanaáMurthy, HR Mohan - RSC advances, 2020 - pubs.rsc.org
… Further, the reaction was also executed with ethyl-2-cyanobenzoate and could replicate the same yield. Incontinuation, the reaction was futile when the reaction was carried out in DIPEA…
Number of citations: 9 pubs.rsc.org
HR Snyder, GI Poos - Journal of the American Chemical Society, 1950 - ACS Publications
… The melting point of the aromatized ethyl acrylate adduct agreed best with the melting points reported for ethyl 2-cyanobenzoate. However, the ortho-ami meta-isomers have similar …
Number of citations: 23 pubs.acs.org
R Siedlecka, J Skarzewski - Synthetic communications, 1997 - Taylor & Francis
… batch (aged) was used, unexpectedly ethyl 2-cyanobenzoate was obtained in 60 YO yield. … the reaction with ethyl chloroformate gave again ethyl 2-cyanobenzoate in 60 % yeld. On the …
Number of citations: 2 www.tandfonline.com
JN Wells, WJ Wheeler, LM Davisson - The Journal of Organic …, 1971 - ACS Publications
… Isoimides have been proposed as intermediates in the conversion of phthalamic acid to ethyl 2-cyanobenzoate,12 in the reaction of ketenimines with carboxylic acids,13 in the …
Number of citations: 4 pubs.acs.org
VA Tkachuk, OV Hordiyenko, IV Omelchenko… - Monatshefte für Chemie …, 2018 - Springer
… Oxime 11 was first obtained by the reaction of hydroxylamine with ethyl 2-cyanobenzoate [60], and later from unsubstituted 3-aminoisoindol-1-one by heating with hydroxylamine …
Number of citations: 2 link.springer.com
Z Tanbakouchian, MA Zolfigol, B Notash… - Applied …, 2019 - Wiley Online Library
… In 1984, the synthesis of aza analogues of 1-iminoisoindoline-3-ones from ethyl-2-cyanobenzoate was reported.5 Biological effects are exhibited by 5-imino-1-alkyl-1H-pyrrol-2(5H)-…
Number of citations: 8 onlinelibrary.wiley.com
V Nummert, M Piirsalu, V Mäemets… - Journal of Physical …, 2009 - Wiley Online Library
13 C NMR spectra of 37 ortho‐, meta‐, and para‐substituted phenyl benzoates, containing substituents in benzoyl and phenyl moiety, 4 ortho‐substituted methyl and 5 ethyl benzoates …
Number of citations: 29 onlinelibrary.wiley.com
SH Kim, SH Kim, KH Kim, JN Kim - Tetrahedron Letters, 2010 - Elsevier
… As the initial entry, we examined the reaction of ethyl 2-cyanobenzoate (1a) and allyl bromide in the presence of indium powder in THF and obtained 3,3-diallyl isoindolone (2a) in 71% …
Number of citations: 21 www.sciencedirect.com
DK Wall - 1965 - search.proquest.com
2-Cyano-ω-diazoacetophenone (l) undergoes an intramolecular cyclisation under the influence of aqueous alkali to provide 8-oxoindeno [l, 2-d] triazole (II). The triazole, on warming …
Number of citations: 0 search.proquest.com

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